1,3-Dibenzylpiperazine
Overview
Description
1,3-Dibenzylpiperazine is a piperazine derivative often found as an impurity in the recreational stimulant drug benzylpiperazine. It is a synthetic compound with the chemical formula C18H22N2 and a molar mass of 266.388 g/mol . The presence of this compound is often a marker for low-quality or poorly synthesized benzylpiperazine .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibenzylpiperazine can be synthesized through various methods. One common route involves the reaction of piperazine with benzyl chloride under specific conditions. The reaction can be optimized using microwave energy, which increases reaction rates and yields . The reaction typically involves heating the reactants in a solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product. The reaction conditions are carefully controlled to minimize the formation of by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1,3-Dibenzylpiperazine has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other piperazine derivatives.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The exact mechanism of action of 1,3-Dibenzylpiperazine is not well-documented. it is known to interact with various molecular targets and pathways. The compound may exert its effects through interactions with neurotransmitter receptors and enzymes involved in metabolic pathways . Further research is needed to elucidate the precise mechanisms and molecular targets.
Comparison with Similar Compounds
1,3-Dibenzylpiperazine can be compared with other similar compounds, such as:
1-Benzylpiperazine: A central nervous system stimulant with amphetamine-like effects.
1-(3-Chlorophenyl)piperazine: Known for its use in the synthesis of antidepressant drugs.
1-(3-Trifluoromethyl-phenyl)piperazine: Often found in combination with benzylpiperazine in recreational drugs.
Uniqueness
This compound is unique due to its specific structure and the conditions under which it is formed. Its presence as an impurity in benzylpiperazine synthesis highlights the importance of precise reaction conditions to avoid unwanted by-products .
Properties
IUPAC Name |
1,3-dibenzylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNDRRBUHVZNKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621051 | |
Record name | 1,3-Dibenzylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179051-52-6 | |
Record name | 1,3-Dibenzylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of 1,3-dibenzylpiperazine-2,5-dione on the proliferation of K-562 cells?
A: While the provided research abstract [] mentions testing this compound-2,5-dione (compound D) for inhibition of K-562 cell proliferation, it doesn't present specific results regarding this compound's activity. The abstract focuses on the inhibitory effects of other tested compounds (A, E, and F) that demonstrated significant antiproliferative activity. Further research and publications are needed to understand the specific impact of this compound-2,5-dione on K-562 cell proliferation.
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